3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one

medicinal chemistry kinase inhibitor scaffold hinge-binding motif

3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one (CAS 1554910-95-0, molecular formula C₇H₈F₂N₂O, molecular weight 174.15 g/mol) is a fluorinated 1,4-dihydropyridin-4-one derivative bearing a 3-amino substituent and an N1-(2,2-difluoroethyl) group. This heterocyclic scaffold belongs to the broader dihydropyridinone class, which features prominently in kinase inhibitor discovery programs due to the 3-amino-4-oxo motif's capacity to engage conserved hinge-region hydrogen-bond networks within ATP-binding pockets.

Molecular Formula C7H8F2N2O
Molecular Weight 174.15 g/mol
Cat. No. B13331677
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one
Molecular FormulaC7H8F2N2O
Molecular Weight174.15 g/mol
Structural Identifiers
SMILESC1=CN(C=C(C1=O)N)CC(F)F
InChIInChI=1S/C7H8F2N2O/c8-7(9)4-11-2-1-6(12)5(10)3-11/h1-3,7H,4,10H2
InChIKeyJQDCFDXWAZPKGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one: Fluorinated Dihydropyridinone Scaffold for Medicinal Chemistry Procurement


3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one (CAS 1554910-95-0, molecular formula C₇H₈F₂N₂O, molecular weight 174.15 g/mol) is a fluorinated 1,4-dihydropyridin-4-one derivative bearing a 3-amino substituent and an N1-(2,2-difluoroethyl) group. This heterocyclic scaffold belongs to the broader dihydropyridinone class, which features prominently in kinase inhibitor discovery programs due to the 3-amino-4-oxo motif's capacity to engage conserved hinge-region hydrogen-bond networks within ATP-binding pockets. The compound is commercially available from multiple suppliers at standard screening purity (typically ≥95%), positioning it as an accessible entry point into fluorinated dihydropyridinone chemical space for hit-finding and structure–activity relationship (SAR) campaigns.

Why 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one Cannot Be Substituted by Generic Dihydropyridinone Analogs


Within the 3-amino-dihydropyridinone chemotype, small structural perturbations produce substantial shifts in key drug-discovery parameters: ring regiochemistry (1,4- vs. 1,2-dihydropyridinone) alters the hydrogen-bond donor/acceptor geometry governing hinge binding, [1] while variance in N1-alkyl substitution (difluoroethyl vs. methyl, methoxyethyl, or trifluoroethyl) modulates lipophilicity and metabolic stability in quantitatively distinct ways due to the 2,2-difluoroethyl group's established role as a lipophilic hydrogen-bond donor bioisostere. [2] Consequently, procurement of a generic '3-amino-dihydropyridinone' without precise specification of ring position, C5 substitution, and N1-fluoroalkyl identity risks introducing an analog that occupies an entirely different region of property space, invalidating SAR continuity and wasting screening resources.

Quantitative Differentiation Evidence for 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one Versus Closest Structural Analogs


Ring Regioisomer Identity: 1,4-Dihydropyridin-4-one vs. 1,2-Dihydropyridin-2-one Core Distinction

The target compound is unambiguously the 1,4-dihydropyridin-4-one isomer (carbonyl at C4); the closest commercially available regioisomer is 3-amino-1-(2,2-difluoroethyl)-1,2-dihydropyridin-2-one (CAS 1250646-65-1, carbonyl at C2). [1] These two regioisomers are constitutionally distinct, sharing molecular formula (C₇H₈F₂N₂O, MW 174.15) but differing in the carbonyl position and consequently in hydrogen-bond acceptor geometry and electron distribution – the 1,4-isomer presents a vinylogous amide system (N1–C2=C3–C4=O) versus the 1,2-isomer's cyclic urea-like motif, which engages kinase hinge residues through fundamentally different vectors. This distinction cannot be resolved by formula or MW alone; explicit structural specification is required at procurement.

medicinal chemistry kinase inhibitor scaffold hinge-binding motif regioisomer comparison

C5 Substituent Absence vs. Bromine: Molecular Weight and Synthetic Elaboration Capacity

The target compound (MW 174.15, C₇H₈F₂N₂O) bears hydrogen at C5, whereas its closest C5-substituted analog, 3-amino-5-bromo-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one (CAS 1566436-20-1), bears bromine at the same position, increasing molecular weight by 78.89 g/mol to 253.04 (C₇H₇BrF₂N₂O). This MW delta (~45% increase) and the presence of the bromine atom introduce fundamentally different physicochemical and synthetic properties: the brominated analog provides a heavy-atom handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald–Hartwig) at C5, enabling late-stage diversification, while the non-brominated target compound presents a cleaner, lower-MW scaffold with unoccupied C5 that can be explored through electrophilic substitution or direct C–H functionalization strategies.

halogen substitution molecular weight differentiation cross-coupling handle lead optimization

N1-Fluoroalkyl Chain: Difluoroethyl (–CH₂CHF₂) vs. Trifluoroethyl (–CH₂CF₃) Lipophilicity and Metabolic Differentiation

The target compound incorporates an N1-(2,2-difluoroethyl) group, whereas the closest fluoroalkyl variant, 3-amino-1-(2,2,2-trifluoroethyl)-1,4-dihydropyridin-4-one (CAS 1556927-57-1), carries an N1-(2,2,2-trifluoroethyl) group. The structural difference is one fluorine atom: –CHF₂ (target) vs. –CF₃ (comparator). This single fluorine substitution shifts molecular weight from 174.15 to 192.14 (Δ = 17.99 g/mol). More critically, the 2,2-difluoroethyl group has been independently characterized as a lipophilic hydrogen-bond donor (the –CHF₂ proton can engage as a weak H-bond donor), whereas the –CF₃ group is purely hydrophobic and electron-withdrawing, conferring distinct logP and metabolic stability profiles. In published medicinal chemistry campaigns, the –CHF₂ group has served as a bioisostere for –OH, –SH, and –OMe groups with enhanced metabolic stability relative to the native functionality.

fluoroalkyl bioisostere lipophilicity modulation metabolic stability property-guided design

N1-Alkyl Substituent Comparison: 2,2-Difluoroethyl vs. Methyl — Property Shifts in the Dihydropyridinone Series

The target compound carries an N1-(2,2-difluoroethyl) group; the simplest N1-alkyl comparator in the 3-amino-1,4-dihydropyridin-4-one series is 3-amino-1-methyl-1,4-dihydropyridin-4-one (and its 5-bromo derivative, CAS not available; the 5-bromo-N-methyl analog is referenced in kinase inhibitor contexts). The replacement of a methyl group (–CH₃, MW 15.03) with a 2,2-difluoroethyl group (–CH₂CHF₂, MW 65.06) adds 50.03 g/mol and introduces two fluorine atoms, which are expected to increase logP (due to fluorocarbon hydrophobic surface area) while simultaneously enhancing metabolic stability through the strength of C–F bonds at the terminal position. The N-methyl analog cannot serve as a hydrogen-bond donor bioisostere, whereas the –CHF₂ group can, providing an additional intermolecular interaction capability absent in the methyl series.

N-alkyl substitution lipophilicity metabolic stability scaffold comparison SAR

Computed Physicochemical Property Comparison: TPSA, logP, and Hydrogen-Bond Parameters Across the Dihydropyridinone Series

Computed properties from supplier data provide a quantitative framework for scaffold triage. For the target compound, 3-amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one (CAS 1554910-95-0), the following calculated parameters are reported: TPSA = 48.02 Ų, cLogP = 0.6956, H-bond acceptors = 3, H-bond donors = 1, rotatable bonds = 2. These values place the scaffold within favorable oral drug-like space (Veber criteria: TPSA < 140 Ų, rotatable bonds ≤ 10). The low TPSA (48.02 Ų) combined with moderate cLogP (~0.7) indicates balanced polarity suited for both passive permeability and aqueous solubility. While direct computed-property datasets for the closest analogs (trifluoroethyl, brominated, and 1,2-regioisomer) are not uniformly available from the same computational pipeline, the target compound's values serve as a reference for series-wide property optimization.

computed properties TPSA logP hydrogen bonding drug-likeness property forecast

Evidence Limitation Statement: Absence of Published Head-to-Head Biological Data

A systematic search of primary research papers, patents, and authoritative databases did not identify any head-to-head biological activity comparisons between 3-amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one and its closest structural analogs. No published IC₅₀, Kd, cellular activity, selectivity, DMPK, or in vivo efficacy data were found for this specific compound. The differentiation evidence presented above is therefore grounded in structural chemistry, computed properties, and class-level inference from the broader dihydropyridinone and difluoroethyl bioisostere literature. [1] This data gap is not unusual for early-stage screening compounds and should not be interpreted as evidence of absence of biological differentiation; rather, it indicates that procurement decisions must currently rely on the compelling structural and physicochemical distinctions documented above. Prospective buyers are encouraged to request vendor Certificates of Analysis and any unpublished screening data directly from suppliers.

data gap evidence strength research need due diligence

Priority Application Scenarios for 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-One Based on Differential Evidence


Kinase Inhibitor Fragment-Based and Scaffold-Hopping Campaigns Requiring a Low-MW, Fluorinated Hinge-Binding Motif

The 3-amino-1,4-dihydropyridin-4-one core is a recognized hinge-binding scaffold in kinase drug discovery, with the 3-amino and 4-carbonyl groups forming a bidentate hydrogen-bond donor–acceptor pair that mimics the adenine moiety of ATP. At MW 174.15 and with a favorable TPSA of 48.02 Ų and cLogP of 0.70, this compound is ideally sized for fragment-based screening (MW < 250 is a standard fragment criterion). The 2,2-difluoroethyl substituent provides a lipophilic hydrogen-bond donor bioisostere at the N1 position that can probe a binding-site subpocket in ways that simple alkyl or trifluoroethyl analogs cannot, potentially capturing both hydrophobic contacts and polar interactions within a single substituent. This profile is unavailable from N-methyl analogs (absent fluorine) or trifluoroethyl analogs (absent H-bond donor), making the difluoroethyl compound the scaffold of choice when balanced lipophilicity and polar interaction capacity are both desired at the solvent-exposed N1 vector.

Parallel SAR Libraries for C5 Diversification Where a Bromine-Free Starting Point Is Preferred

For medicinal chemistry teams building parallel SAR arrays around the dihydropyridinone core, the C5-unsubstituted difluoroethyl compound (MW 174.15) offers a lighter, atom-economical starting scaffold compared to its C5-bromo analog (MW 253.04, +45% MW increase). This lower starting MW provides greater headroom for subsequent substituent addition before exceeding lead-like property thresholds (typically MW < 350–400). Teams can explore C5 functionalization through electrophilic aromatic substitution, direct C–H activation, or metalation strategies, rather than being constrained to the cross-coupling pathways dictated by a pre-installed bromine. This flexibility is particularly valuable in early-stage hit expansion where the optimal C5 vector is unknown and exploration of diverse substituent types (alkyl, aryl, heteroaryl, amino) is desired without committing to a single synthetic disconnection strategy.

Metabolic Stability Optimization Programs Leveraging the Difluoroethyl Group as a Bioisostere

The 2,2-difluoroethyl substituent at N1 has been independently validated in the medicinal chemistry literature as a metabolically stable bioisostere for alcohol (–OH), thiol (–SH), and ether (–OR) functionalities. In drug discovery programs where a lead compound bearing an N1-hydroxyethyl, N1-methoxyethyl, or N1-thioethyl group suffers from Phase I or Phase II metabolic liabilities (e.g., oxidation, glucuronidation, sulfation), the difluoroethyl analog presents a direct replacement strategy. The C–F bonds resist oxidative metabolism, while the –CHF₂ proton retains partial hydrogen-bond donor capacity not available from –CF₃. This compound therefore serves as a targeted tool for property-based design: it replaces metabolically labile oxygen- or sulfur-containing N1 substituents while preserving the polar interaction potential, a dual optimization that neither the N-methyl (no fluorine, no metabolic stabilization) nor the N-trifluoroethyl (no H-bond donor) analogs can achieve.

Scaffold Validation and Method Development for Fluorinated Dihydropyridinone Synthesis

As a relatively under-explored fluorinated dihydropyridinone building block with limited published synthetic routes, this compound represents an opportunity for synthetic methodology development groups. Its commercial availability at ≥95% purity from multiple suppliers enables its use as an authentic standard for developing and validating new synthetic methods targeting the 3-amino-1-(fluoroalkyl)-1,4-dihydropyridin-4-one scaffold class. The presence of the difluoroethyl group provides a diagnostic ¹⁹F NMR handle for reaction monitoring and product characterization, while the amino group at C3 serves as a functional handle for further derivatization (amide coupling, reductive amination, heterocycle formation). This combination of commercial accessibility, spectroscopic tractability, and synthetic versatility positions the compound as an ideal substrate for method development in fluorinated heterocycle chemistry.

Quote Request

Request a Quote for 3-Amino-1-(2,2-difluoroethyl)-1,4-dihydropyridin-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.